Dansyl-L-aspartic acid
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Overview
Description
Dansyl-dl-aspartic acid di(cyclohexylammonium) salt is a chemical compound with the empirical formula C16H18N2O6S · C12H26N2 and a molecular weight of 564.74 . This compound is often used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
The synthesis of Dansyl-dl-aspartic acid di(cyclohexylammonium) salt involves the reaction of dansyl chloride with dl-aspartic acid in the presence of a base, followed by the addition of cyclohexylamine to form the di(cyclohexylammonium) salt . The reaction conditions typically include the use of organic solvents such as methanol or ethanol and may require cooling to control the reaction rate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dansyl-dl-aspartic acid di(cyclohexylammonium) salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dansyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dansyl-dl-aspartic acid di(cyclohexylammonium) salt has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent labeling reagent for amino acids and peptides, allowing for the detection and analysis of these molecules in various samples.
Biology: In biological research, this compound is used to study protein interactions and enzyme activities due to its fluorescent properties.
Medicine: It is utilized in the development of diagnostic assays and imaging techniques for detecting specific biomolecules.
Industry: The compound is employed in the production of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism by which Dansyl-dl-aspartic acid di(cyclohexylammonium) salt exerts its effects involves the interaction of the dansyl group with specific molecular targets. The fluorescent properties of the dansyl group allow it to bind to amino acids and peptides, enabling the visualization and analysis of these molecules. The molecular targets and pathways involved in its action include proteins, enzymes, and other biomolecules that interact with the dansyl group.
Comparison with Similar Compounds
Dansyl-dl-aspartic acid di(cyclohexylammonium) salt can be compared with other similar compounds, such as:
Dansyl chloride: Used for labeling amino acids and peptides but lacks the cyclohexylammonium salt component.
Dansyl glycine: Another fluorescent labeling reagent with different amino acid specificity.
Dansyl-L-aspartic acid: Similar to Dansyl-dl-aspartic acid but with a specific stereochemistry.
The uniqueness of Dansyl-dl-aspartic acid di(cyclohexylammonium) salt lies in its combination of the dansyl group with dl-aspartic acid and the cyclohexylammonium salt, providing specific properties and reactivity that are valuable in various research applications.
Properties
CAS No. |
1100-24-9 |
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Molecular Formula |
C16H18N2O6S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid |
InChI |
InChI=1S/C16H18N2O6S/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22)/t12-/m0/s1 |
InChI Key |
DHOZTIJMCYMTMJ-LBPRGKRZSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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